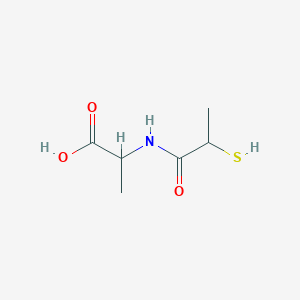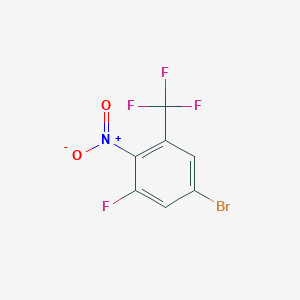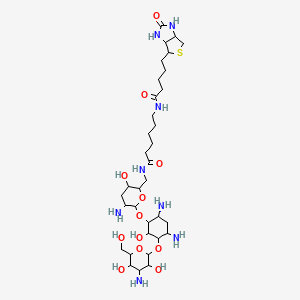
Biotinamidocaproate Tobramycin Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinamidocaproate Tobramycin Amide is a biotinylated derivative of the antibiotic tobramycin. This compound combines the antibiotic properties of tobramycin with the biotinylation, which allows for specific binding to streptavidin or avidin. This unique combination makes it a valuable tool in various biochemical and analytical applications, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotinamidocaproate Tobramycin Amide typically involves the conjugation of biotin to tobramycin through an amide bond. The process begins with the activation of biotin using a coupling reagent such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). The activated biotin is then reacted with tobramycin under mild conditions to form the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the biotinylation process .
Analyse Des Réactions Chimiques
Types of Reactions: Biotinamidocaproate Tobramycin Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated tobramycin derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Biotinamidocaproate Tobramycin Amide has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical assays to study molecular interactions.
Biology: The compound is employed in biotin-streptavidin based assays for detecting and quantifying biomolecules.
Medicine: It is used in diagnostic assays to detect specific antibodies or antigens.
Industry: The compound is utilized in the development of biosensors and other analytical devices
Mécanisme D'action
The mechanism of action of Biotinamidocaproate Tobramycin Amide involves its dual functionality:
Comparaison Avec Des Composés Similaires
Biotinamidocaproate Tobramycin Amide can be compared with other biotinylated antibiotics and biotinylated molecules:
Biotinylated Gentamicin: Similar to this compound, this compound combines the antibiotic properties of gentamicin with biotinylation.
Biotinylated Streptomycin: Another biotinylated antibiotic, used in similar applications.
Biotinylated Proteins: These compounds are used in various biochemical assays for detecting and quantifying proteins.
Uniqueness: The uniqueness of this compound lies in its combination of antibiotic activity and biotinylation, making it a versatile tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C34H62N8O12S |
|---|---|
Poids moléculaire |
807.0 g/mol |
Nom IUPAC |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |
Clé InChI |
FRSAHHMPWJHCMY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


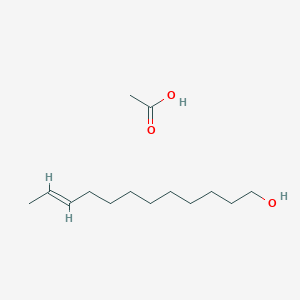
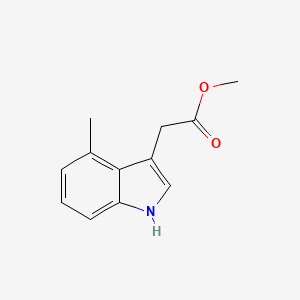
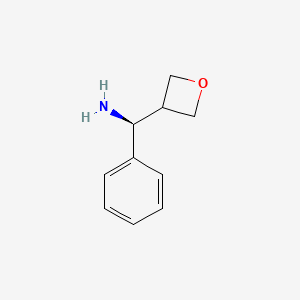

![[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
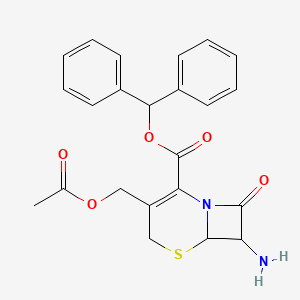
![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
